molecular formula C9H5ClF3N3OS B1411072 5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol CAS No. 1987078-26-1

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol

Cat. No. B1411072
CAS RN: 1987078-26-1
M. Wt: 295.67 g/mol
InChI Key: VXACWEKLVKKARR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol, abbreviated as 5-CMT-1,3,4-OT, is a sulfur-containing heterocyclic compound belonging to the oxadiazole family. It is a colorless, crystalline solid that is soluble in organic solvents such as acetonitrile and dimethyl sulfoxide (DMSO). It is a versatile synthetic intermediate used in the preparation of a variety of organic compounds.

Mechanism of Action

The mechanism of action of 5-CMT-1,3,4-OT is not well understood. However, it is believed to act as a Lewis acid in the presence of a Lewis base, such as an amine or a thiol. This interaction can facilitate the formation of a covalent bond between the two molecules, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CMT-1,3,4-OT are not well understood. However, it has been demonstrated to have antimicrobial activity against certain bacteria, including Staphylococcus aureus and Escherichia coli. It has also been demonstrated to inhibit the growth of certain fungi, including Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

The use of 5-CMT-1,3,4-OT in laboratory experiments has many advantages. It is a versatile synthetic intermediate that can be used in the synthesis of a variety of organic compounds. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that it is toxic and should be handled with caution.

Future Directions

The use of 5-CMT-1,3,4-OT in scientific research is still in its early stages, and there are many potential future directions for its use. One potential direction is the use of 5-CMT-1,3,4-OT in the development of novel organic catalysts and ligands for use in metal-catalyzed reactions. Additionally, it could be used in the synthesis of novel heterocyclic compounds for use in drug discovery and development. It could also be used in the development of new antimicrobial agents and inhibitors of fungal growth. Finally, it could be used in the synthesis of novel materials for use in a variety of applications, such as sensors and drug delivery systems.

Scientific Research Applications

5-CMT-1,3,4-OT has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of novel heterocyclic compounds, such as furans, pyrroles, and thiophenes. It has also been used in the synthesis of novel organic catalysts and as a ligand in metal-catalyzed reactions. Additionally, it has been used in the synthesis of novel heterocyclic compounds for use in drug discovery and development.

properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N3OS/c10-5-1-4(9(11,12)13)3-14-6(5)2-7-15-16-8(18)17-7/h1,3H,2H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXACWEKLVKKARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC2=NNC(=S)O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 2
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 3
Reactant of Route 3
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 4
Reactant of Route 4
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol
Reactant of Route 5
5-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-methyl]-1,3,4-oxadiazole-2-thiol

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